molecular formula C47H89N15O11S B12410636 Biotin-KKKRKV (acetate)

Biotin-KKKRKV (acetate)

Cat. No.: B12410636
M. Wt: 1072.4 g/mol
InChI Key: FGFNBNAOUJDXJT-PZAKQGQDSA-N
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Description

Biotin-KKKRKV (acetate) is a biotinylated peptide conjugate composed of biotin (a B-complex vitamin) and the hexapeptide KKKRKV, derived from the nuclear localization signal (NLS) of Simian Virus 40 (SV40) . The molecular formula is C₄₇H₈₉N₁₅O₁₁S, with a molecular weight of 1072.37 Da, and it exists as a stable, lyophilized powder for research applications .

Properties

Molecular Formula

C47H89N15O11S

Molecular Weight

1072.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid;acetic acid

InChI

InChI=1S/C45H85N15O9S.C2H4O2/c1-27(2)36(43(67)68)59-42(66)31(17-7-11-23-48)56-41(65)32(18-13-25-53-44(50)51)57-40(64)30(16-6-10-22-47)55-39(63)29(15-5-9-21-46)54-38(62)28(49)14-8-12-24-52-35(61)20-4-3-19-34-37-33(26-70-34)58-45(69)60-37;1-2(3)4/h27-34,36-37H,3-26,46-49H2,1-2H3,(H,52,61)(H,54,62)(H,55,63)(H,56,65)(H,57,64)(H,59,66)(H,67,68)(H4,50,51,53)(H2,58,60,69);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-,36-,37-;/m0./s1

InChI Key

FGFNBNAOUJDXJT-PZAKQGQDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-KKKRKV (acetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Biotin-KKKRKV (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Biotin-KKKRKV (acetate) primarily undergoes reactions typical of peptides, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are modified peptides with altered functional groups or sequences, which can be used for various biochemical applications .

Scientific Research Applications

Biotin-KKKRKV (acetate) has a wide range of applications in scientific research:

Mechanism of Action

Biotin-KKKRKV (acetate) exerts its effects by facilitating the nuclear import of proteins. The KKKRKV sequence binds to importin proteins, which transport the peptide-protein complex into the nucleus. Biotinylation allows for easy detection and purification of the peptide using streptavidin-based methods .

Comparison with Similar Compounds

Research Findings and Key Insights

Biotin-KKKRKV (Acetate) in Targeted Delivery

Studies highlight its utility in delivering cargo (e.g., siRNA, CRISPR-Cas9) to the nucleus via NLS peptides, achieving 60–80% higher nuclear localization efficiency compared to non-targeted biotinylated controls .

Tetrazine-PEG4-biotin in Bioorthogonal Chemistry

This compound demonstrates rapid reaction kinetics (k ~ 10⁴ M⁻¹s⁻¹) in tetrazine-alkyne cycloadditions, enabling real-time labeling of cell-surface proteins without cytotoxicity .

Limitations and Challenges

  • Biotin-KKKRKV : Susceptible to proteolytic degradation in serum-rich environments.
  • Tetrazine-PEG4-biotin : Requires UV excitation for some applications, limiting in vivo use .

Q & A

Q. How is Biotin-KKKRKV acetate synthesized and characterized for research applications?

Methodological Answer:

  • Synthesis : Biotin-KKKRKV acetate is synthesized via solid-phase peptide synthesis (SPPS) for the KKKRKV sequence, followed by biotin conjugation using carbodiimide crosslinkers (e.g., EDC/NHS) . Acetate counterions are introduced during purification to stabilize the peptide.
  • Characterization :
    • Purity : Assessed via reverse-phase HPLC (≥95% purity threshold) .
    • Mass Confirmation : MALDI-TOF or ESI-MS to verify the molecular weight (1072.37 Da) .
    • Structural Validation : Circular dichroism (CD) spectroscopy to confirm secondary structure and nuclear localization signal (NLS) functionality .

Q. What are the key applications of Biotin-KKKRKV acetate in nuclear targeting studies?

Methodological Answer :

  • Nuclear Transport Studies : The KKKRKV sequence (SV40-derived NLS) enables investigation of nuclear import mechanisms. Biotin facilitates streptavidin-based detection in fluorescence microscopy or pull-down assays .
  • Protocol Optimization :
    • Use competitive assays with free biotin to validate specificity.
    • Optimize incubation times (e.g., 1–4 hours for cellular uptake) to avoid lysosomal degradation .

Advanced Research Questions

Q. How can researchers address contradictory results in Biotin-KKKRKV acetate-mediated nuclear localization across cell lines?

Methodological Answer :

  • Experimental Variables :
    • Cell Type : Endogenous biotin levels vary; pre-block with avidin/streptavidin to reduce background noise .
    • Conjugation Efficiency : Validate biotin-peptide linkage via Western blot or ELISA to rule out incomplete conjugation .
  • Data Reconciliation :
    • Perform dose-response assays (0.1–10 µM) to identify saturation points.
    • Use confocal microscopy with Z-stack imaging to distinguish nuclear vs. perinuclear localization .

Q. What strategies improve the stability of Biotin-KKKRKV acetate in serum-containing media?

Methodological Answer :

  • Modifications :
    • PEGylation : Attach PEG4 spacers (e.g., Tetrazine-PEG4-biotin analogs) to reduce protease susceptibility .
    • D-Amino Acid Substitution : Replace L-lysine residues in KKKRKV with D-isoforms to enhance metabolic stability .
  • Validation :
    • Incubate peptides in fetal bovine serum (FBS) at 37°C, sampling at 0, 1, 6, and 24 hours for HPLC analysis .

Q. How should researchers design controls for studies using Biotin-KKKRKV acetate in CRISPR/dCas9 delivery systems?

Methodological Answer :

  • Essential Controls :
    • Negative Control : Scrambled peptide (e.g., KVKRKK) to confirm NLS specificity .
    • Biotin-Free Analog : Compare with non-biotinylated KKKRKV to assess streptavidin-mediated artifacts .
    • Competitive Inhibition : Co-treatment with free biotin (100-fold excess) to verify binding dependency .
  • Data Interpretation :
    • Quantify nuclear enrichment via fluorescence intensity ratios (nuclear/cytoplasmic) using ImageJ .

Methodological Best Practices

Q. How to resolve discrepancies in peptide solubility during experimental replication?

Methodological Answer :

  • Solubilization Protocol :
    • Dissolve in PBS (pH 7.4) with 10% DMSO, then dilute to working concentrations (<1% DMSO) .
    • Centrifuge at 14,000×g for 10 minutes to remove aggregates .
  • Documentation :
    • Report buffer composition, temperature, and vortexing duration to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-dependent nuclear localization efficiency?

Methodological Answer :

  • Analysis Framework :
    • Fit data to a sigmoidal dose-response curve (e.g., GraphPad Prism) to calculate EC50 values .
    • Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., across cell lines) .
  • Reporting Standards :
    • Include error bars (SEM), sample size (n ≥ 3), and p-values in figures .

Data Contradiction Analysis

Q. How to interpret conflicting biophysical data (e.g., CD vs. NMR structural predictions)?

Methodological Answer :

  • Technique Limitations :
    • CD Spectroscopy : Sensitive to secondary structure but lacks residue-specific resolution.
    • NMR : Requires high peptide solubility (>1 mM) and isotopic labeling .
  • Resolution Strategies :
    • Cross-validate with molecular dynamics simulations (e.g., GROMACS) to model NLS conformation .

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